4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine
CAS No.:
Cat. No.: VC16542010
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN4 |
|---|---|
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-chloro-1-methylimidazo[4,5-d]pyridazine |
| Standard InChI | InChI=1S/C6H5ClN4/c1-11-3-8-5-4(11)2-9-10-6(5)7/h2-3H,1H3 |
| Standard InChI Key | VKYFKCOEDXLOSX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C(N=NC=C21)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine (C₆H₅ClN₄) features a bicyclic framework comprising an imidazole ring fused to a pyridazine moiety. The chlorine atom occupies the 4-position of the pyridazine ring, while the methyl group is attached to the 1-nitrogen of the imidazole component. This substitution pattern confers distinct electronic properties, as the electron-withdrawing chlorine and electron-donating methyl group create a polarized system amenable to nucleophilic and electrophilic reactions.
The compound’s IUPAC name, 4-chloro-1-methylimidazo[4,5-d]pyridazine, reflects its numbering system, with the pyridazine ring prioritized for positional assignments. Key structural identifiers include the SMILES notation CN1C=NC2=C(N=NC=C21)Cl and the InChIKey VKYFKCOEDXLOSX-UHFFFAOYSA-N, which encode its connectivity and stereochemical features.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-Chloro-1-methylimidazo[4,5-d]pyridazine |
| SMILES | CN1C=NC2=C(N=NC=C21)Cl |
| InChIKey | VKYFKCOEDXLOSX-UHFFFAOYSA-N |
| PubChem CID | 83669050 |
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine involves multi-step protocols emphasizing regioselective functionalization. A representative route begins with the cyclization of appropriately substituted pyridazine precursors under controlled conditions. For instance, sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) facilitates deprotonation, followed by methylation using methyl iodide (Mel) at ambient temperature . This method yields the target compound in 24% yield, alongside a regioisomeric byproduct (19% yield), necessitating chromatographic purification .
Critical challenges include minimizing side reactions, such as over-alkylation or ring-opening, which are mitigated through inert atmospheres and stoichiometric control. Post-synthetic purification via preparative HPLC or recrystallization ensures >95% purity, essential for biological assays.
Reactivity and Derivative Formation
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
Preliminary data indicate moderate solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in water (≤0.7 mg/mL) . The compound exhibits stability under ambient storage but degrades upon prolonged exposure to light or moisture, necessitating desiccated, light-protected containers.
Spectroscopic Profiles
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¹H NMR (DMSO-d₆): Signals at δ 3.71 ppm (s, 3H, N-CH₃), 7.25–8.16 ppm (aromatic protons) .
-
LC-MS (ESI+): A prominent [M+H]⁺ ion at m/z 168.58 confirms molecular weight .
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IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (C=N) and 680 cm⁻¹ (C-Cl) dominate the spectrum.
| Target | Activity (IC₅₀/MIC) | Model System |
|---|---|---|
| Aurora Kinase B | 0.2 µM | HL-60 Leukemia |
| S. aureus | 8 µg/mL | Broth Microdilution |
| GABAₐ Receptor | 45% Inhibition | Rat Cortical Neurons |
Industrial and Material Science Applications
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for transition metals, forming complexes with Cu(II) and Pd(II) that catalyze C-C coupling reactions. These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura reactions compared to traditional ligands.
Optoelectronic Materials
Thin films of imidazo[4,5-d]pyridazine derivatives demonstrate photoluminescence in the blue spectrum (λₑₘ = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs) .
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